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Compound of Interest

Compound Name: Chrysosplenol C

CAS No.: 23370-16-3

Cat. No.: B1196787 Get Quote

Abstract & Biological Rationale
Chrysosplenol C (5,6,4'-trihydroxy-3,7,3'-trimethoxyflavone) is a rare polymethoxylated

flavonoid exhibiting potent antiviral activity, particularly against picornaviruses (Rhinovirus) and

coronaviruses.[1][2] Its mechanism of action involves the inhibition of viral replication,

potentially via interference with the 3CL protease or capsid binding.[1]

For drug development professionals, the synthesis of Chrysosplenol C presents a specific

regiochemical challenge: the 5,6,7-oxygenation pattern on Ring A.[1] The presence of the 6-

hydroxy group adjacent to the 5-hydroxy and 7-methoxy groups makes traditional

demethylation strategies (like global demethylation of nobiletin) imprecise.[2]

This Application Note details a convergent, regioselective protocol utilizing the Algar-Flynn-

Oyamada (AFO) reaction and a benzyl-protection strategy.[2] This modular approach allows for

the parallel synthesis of analogues to establish Structure-Activity Relationships (SAR) at the

C3, C6, and C4' positions.[1]

Retrosynthetic Analysis & Strategy
To achieve the specific 5,6-dihydroxy-7-methoxy motif, we cannot rely solely on the statistical

demethylation of a hexamethoxy precursor.[2] Instead, we employ orthogonal protection:
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C5-OH: Generated via selective demethylation (exploiting the carbonyl chelation effect).[1]

C6-OH: Unmasked via hydrogenolysis of a benzyl ether.[2]

C3-OMe: Installed via methylation of the 3-hydroxyflavone intermediate.[2]

Graphviz Workflow: Retrosynthetic Logic
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Figure 1: Retrosynthetic strategy decoupling the critical C5 and C6 functionalities.[2]

Detailed Experimental Protocols
Protocol A: Synthesis of the Core Chalcone Scaffold
The quality of the AFO cyclization depends heavily on the purity of the chalcone.[1]
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Reagents:

Acetophenone: 2'-hydroxy-4',6'-dimethoxy-5'-benzyloxyacetophenone (Synthesized from

phloroglucinol via Friedel-Crafts and selective benzylation).[2]

Aldehyde: 4-benzyloxy-3-methoxybenzaldehyde (O-benzylvanillin).[2]

Base: KOH (50% aq).[1]

Solvent: Ethanol (Absolute).[1]

Step-by-Step Procedure:

Dissolution: Dissolve 10.0 mmol of the acetophenone and 11.0 mmol of the aldehyde in 30

mL of ethanol.

Catalysis: Add 10 mL of 50% aqueous KOH dropwise at 0°C. The solution will turn deep

orange/red (characteristic of the phenolate/chalcone).

Reaction: Stir at room temperature for 24–48 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

Workup: Pour the reaction mixture into 200 mL of ice water containing 10% HCl. The

chalcone will precipitate as a yellow/orange solid.[1]

Purification: Filter the solid. Recrystallize from Ethanol/Acetone.[1] Do not proceed if the

melting point range is >2°C wide.[1]

Critical Insight: The 6'-methoxy group on the acetophenone (which becomes the C5 position)

prevents side reactions that often occur with free 6'-hydroxyls during the oxidative cyclization

step.[1]

Protocol B: Algar-Flynn-Oyamada (AFO) Cyclization
This step constructs the flavonol (3-hydroxyflavone) ring.[2]

Reagents:

Chalcone: (From Protocol A).
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Oxidant: Hydrogen Peroxide (30% aq).[1]

Base: NaOH (15% aq).[1]

Solvent: Methanol/Dichloromethane (1:1 ratio improves solubility of polymethoxylated

species).[1]

Step-by-Step Procedure:

Preparation: Suspend 5.0 mmol of Chalcone in 20 mL MeOH and 10 mL DCM. Cool to 0°C.

[1][3]

Basification: Add 10 mL of 15% NaOH. The deep red color of the chalcone anion should

persist.[1]

Oxidation: Add 5 mL of 30% H2O2 dropwise.[1]

Caution: This reaction is exothermic.[1] Maintain temperature <10°C during addition.

Cyclization: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight. The

solution should fade from deep red to pale yellow/clear.[1]

Quench: Acidify with 1M HCl to pH 3.

Isolation: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na2SO4, and

concentrate.[1][3]

Product: This yields the 3-hydroxyflavone intermediate.[1][4]

Protocol C: Functionalization & Deprotection (The
"Analogue Generator")
This stage allows for divergence.[1] To synthesize Chrysosplenol C, follow the steps below. To

create analogues, vary the alkylating agent in Step 1.[1]

Step 1: 3-O-Methylation[2]

Dissolve the 3-hydroxyflavone (2 mmol) in dry Acetone (20 mL).
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Add anhydrous K2CO3 (4 mmol) and Methyl Iodide (2.5 mmol).

Reflux for 4 hours.

Filter and concentrate. This locks the C3 position as a methoxy ether.[1]

Step 2: Global Debenzylation (Unmasking C6 and C4')[1]

Dissolve the methylated intermediate in EtOAc/MeOH (1:1).[1]

Add 10% Pd/C catalyst (10 wt%).[1]

Stir under H2 atmosphere (balloon pressure) for 12 hours.

Filter through Celite.[1]

Result: You now have 5,7,3'-trimethoxy-6,4'-dihydroxyflavone.[2] (Note: The C5 is still

methylated).[1]

Step 3: Regioselective C5-Demethylation This is the most critical step.[1][2] The C5-methoxy

group is selectively cleaved because the resulting C5-hydroxyl forms a stable hydrogen bond

with the C4-carbonyl.[2]

Conditions: Dissolve the substrate in anhydrous Dichloromethane (DCM) at 0°C.

Reagent: Add Boron Trichloride (BBr3) (1.0 M in DCM, 1.1 equivalents).

Note: Strictly control stoichiometry.[1] Excess BBr3 will cleave the C3' and C7 methoxy

groups.[1]

Alternative: For milder conditions, use anhydrous AlCl3 in Acetonitrile (reflux 2h).[1] This is

often safer for preserving the C3-OMe.[1][2]

Quench: Pour into ice water.

Purification: The final product, Chrysosplenol C, is purified via semi-preparative HPLC (C18

column, Water/Acetonitrile gradient).
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Quality Control & Data Validation
Every synthesized batch must be validated against these parameters to ensure biological

relevance.

Parameter Method Acceptance Criteria

Purity HPLC-UV (254/360 nm) > 98.5%

Identity 1H-NMR (DMSO-d6)

C5-OH signal at δ ~12.5 ppm

(s, 1H, D2O exchangeable)

confirms successful

regioselective demethylation.

[2]

Mass Spec LC-MS (ESI+)
[M+H]+ = 361.09 (Calc.[2] for

C18H16O8)

Solubility DMSO Stock

Clear solution at 10 mM

(Critical for biological assays).

[1][2]

Structure-Activity Relationship (SAR) Logic
When designing analogues, use the following decision tree to target specific viral mechanisms.
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Figure 2: SAR Decision Tree for analogue generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1196787?utm_src=pdf-custom-synthesis
http://orgsyn.org/demo.aspx?prep=v100p0418
https://foodb.ca/compounds/FDB005990
http://commonorganicchemistry.com/Rxn_Pages/O_Demethylation/O-Demethylation_BBr3.htm
https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/algarflynnoyamada-reaction/D10BADDDFA8035E5A73DABA69E0ABD25
https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/algarflynnoyamada-reaction/D10BADDDFA8035E5A73DABA69E0ABD25
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.709104/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.709104/full
https://www.researchgate.net/publication/19070472_Antiviral_activity_of_natural_occurring_flavonoids_in_vitro
https://pubmed.ncbi.nlm.nih.gov/34126315/
https://pubchemlite.lcsb.uni.lu/e/compound/189065
https://www.benchchem.com/product/b1196787#synthesis-of-chrysosplenol-c-analogues
https://www.benchchem.com/product/b1196787#synthesis-of-chrysosplenol-c-analogues
https://www.benchchem.com/product/b1196787#synthesis-of-chrysosplenol-c-analogues
https://www.benchchem.com/product/b1196787#synthesis-of-chrysosplenol-c-analogues
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1196787?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

